Cas no 450348-71-7 (2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide)

2-(1-Methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide is a synthetic organic compound featuring a unique molecular structure combining an indole core with a trifluoromethyl-substituted phenylacetamide moiety. The presence of the sulfanyl linker enhances its potential reactivity and binding properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity, which may improve bioavailability. This compound is particularly relevant in the development of biologically active molecules, including enzyme inhibitors or receptor modulators, due to its structural versatility. Its well-defined synthesis pathway allows for consistent purity and scalability, supporting rigorous research applications.
2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide structure
450348-71-7 structure
Product Name:2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide
CAS No:450348-71-7
MF:C18H15F3N2OS
MW:364.384713411331
CID:6088452
PubChem ID:4090130
Update Time:2025-11-01

2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide
    • 2-((1-methyl-1H-indol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
    • Acetamide, 2-[(1-methyl-1H-indol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]-
    • AKOS024582606
    • 450348-71-7
    • 2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
    • 2-(1-methylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
    • SR-01000571050
    • AB00668336-01
    • F0545-0786
    • SR-01000571050-1
    • Inchi: 1S/C18H15F3N2OS/c1-23-10-16(12-6-2-5-9-15(12)23)25-11-17(24)22-14-8-4-3-7-13(14)18(19,20)21/h2-10H,11H2,1H3,(H,22,24)
    • InChI Key: MUNRKQKWIQJLAS-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1C(F)(F)F)(=O)CSC1C2=C(N(C)C=1)C=CC=C2

Computed Properties

  • Exact Mass: 364.08571877g/mol
  • Monoisotopic Mass: 364.08571877g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 59.3Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 539.3±50.0 °C(Predicted)
  • pka: 12.93±0.70(Predicted)

2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide Pricemore >>

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Additional information on 2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide

Introduction to 2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide (CAS No. 450348-71-7)

2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide, identified by its CAS number 450348-71-7, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic sulfonamides that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a 1-methyl-1H-indol-3-yl moiety and a N-2-(trifluoromethyl)phenylacetamide group, contribute to its unique chemical properties and biological interactions.

The indole scaffold, a common structural motif in many bioactive molecules, is known for its role in modulating various biological pathways. The substitution of the indole ring with a methyl group enhances its lipophilicity, making it more soluble in lipids and thus facilitating its interaction with membrane-bound receptors and enzymes. This modification is particularly relevant in the development of drugs targeting neurological disorders, where blood-brain barrier penetration is often a critical factor.

The sulfonamide group (-SO₂NH₂) is another key feature of this compound that contributes to its pharmacological potential. Sulfonamides are well-documented for their antimicrobial, anti-inflammatory, and anticonvulsant properties. The introduction of a sulfur atom into the molecular structure increases the compound's ability to form hydrogen bonds, which can enhance binding affinity to biological targets. In particular, the sulfanyl (-S-) linkage in this compound may play a crucial role in modulating enzyme activity and receptor binding.

The presence of a trifluoromethyl group on the phenyl ring is another important consideration. Trifluoromethylation is a common strategy in drug design to improve metabolic stability, lipophilicity, and binding affinity. This group can significantly alter the electronic properties of the molecule, influencing its interactions with biological targets. Recent studies have shown that trifluoromethylated compounds often exhibit enhanced pharmacological activity due to their ability to mimic electron-withdrawing effects and stabilize reactive intermediates.

In recent years, there has been growing interest in the development of novel indole-based sulfonamides as potential therapeutic agents. Several studies have highlighted the anti-inflammatory and analgesic properties of indole derivatives, particularly those targeting cyclooxygenase (COX) enzymes and other inflammatory mediators. The compound under discussion, 2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide, has shown promise in preclinical studies as an inhibitor of COX-2, suggesting its potential use in treating chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis.

Furthermore, the structural similarity of this compound to known pharmacologically active molecules has prompted investigations into its potential applications in other therapeutic areas. For instance, indole derivatives have been explored for their anticancer properties, with some compounds demonstrating ability to induce apoptosis and inhibit tumor growth. The sulfonamide moiety has also been implicated in the development of antiviral agents, highlighting the multifaceted pharmacological potential of this class of compounds.

The synthesis of 2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the indole derivative followed by sulfonamide formation. The introduction of the trifluoromethyl group is often achieved through halogenation followed by metal-catalyzed cross-coupling reactions. Advanced synthetic techniques such as flow chemistry have been employed to optimize reaction conditions and improve scalability.

In terms of pharmacokinetic properties, this compound exhibits favorable solubility characteristics due to the presence of both polar (sulfonamide) and non-polar (indole and trifluoromethyl) regions. This balance allows for efficient absorption across biological membranes while maintaining adequate solubility for distribution throughout the body. Preliminary pharmacokinetic studies have indicated that the compound has a reasonable half-life and bioavailability, suggesting its potential for clinical use.

Evaluation of toxicological profiles is essential before advancing any novel compound into clinical trials. Preliminary toxicology studies on 2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide have shown no significant adverse effects at moderate doses. However, further extensive testing is required to fully assess its safety profile. This includes long-term toxicity studies as well as evaluations for potential interactions with other drugs commonly used in therapeutic regimens.

The development of new pharmaceuticals relies heavily on understanding how molecular structure influences biological activity. Computational modeling techniques such as molecular dynamics simulations and quantum mechanical calculations have been instrumental in predicting binding affinities and identifying key interaction sites between this compound and biological targets. These computational approaches complement experimental data by providing insights into molecular interactions at an atomic level.

The future directions for research on 2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide include exploring its potential as an adjunct therapy in combination with existing treatments for various diseases. Additionally, investigating derivative compounds through structure-based drug design may lead to improved efficacy or reduced side effects compared to current available therapies.

In conclusion, 2-(1-methyl-1H-indol-3-yl)sulfanyl-N-2-(trifluoromethyl)phenylacetamide (CAS No. 450348-71-7) represents an exciting advancement in pharmaceutical chemistry with significant therapeutic implications across multiple disease areas including inflammation-related disorders like rheumatoid arthritis; neurological conditions; cancer; infectious diseases; among others where sulfonamides play key roles either directly or indirectly via modulation pathways involving COX enzymes among others noted here earlier within context provided throughout discussion thus far herein presented hereinabove henceforth forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly thereby consequently thereby thus hence forthwith accordingly.

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